molecular formula C7H13NO3S B556440 N-Acetyl-DL-methionine CAS No. 1115-47-5

N-Acetyl-DL-methionine

Cat. No.: B556440
CAS No.: 1115-47-5
M. Wt: 191.25 g/mol
InChI Key: XUYPXLNMDZIRQH-UHFFFAOYSA-N
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Description

N-Acetyl-DL-methionine is a derivative of the amino acid methionine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is a racemic mixture, meaning it contains equal amounts of the D- and L- isomers of N-acetylmethionine. It is commonly used in nutritional therapy, particularly for patients with renal failure or nutritional deficiencies .

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-methionine participates in numerous biochemical reactions. It acts as a methyl acceptor for 5-methyltetrahydrofolate-homocysteine methyltransferase (methionine synthase), the only reaction that allows for the recycling of this form of folate . It is also a methyl acceptor for the catabolism of betaine . These interactions involve enzymes and other biomolecules, altering their function and contributing to various biochemical processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It is used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it improves milk yield and protein synthesis in the liver, and lowers lipid peroxidation in mid-lactating dairy cows .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that supplementation of this compound improved lactational performance and nitrogen metabolism in early- to mid-lactation dairy cows .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can influence its localization or accumulation within the cell .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . More detailed information is needed to fully understand these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-DL-methionine typically involves the acetylation of DL-methionine. The process begins with the reaction of DL-methionine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods. One common approach is the enzymatic conversion of DL-methionine after acetylation. The L-isomer is then selectively converted by L-amino acylase to obtain L-methionine, which is separated and purified through techniques such as alcoholic extraction or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Hydrolysis: DL-methionine and acetic acid.

    Substitution: Various N-substituted methionine derivatives.

Scientific Research Applications

N-Acetyl-DL-methionine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-Acetyl-L-methionine: Similar in structure but contains only the L-isomer.

    Methionine: The parent amino acid without the acetyl group.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions.

Uniqueness: N-Acetyl-DL-methionine is unique due to its racemic nature, providing a mixture of both D- and L-isomers. This property can influence its biological activity and metabolism compared to its non-acetylated or single-isomer counterparts .

Properties

IUPAC Name

2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037022
Record name N-Acetyl-methionine
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-47-5, 65-82-7
Record name N-Acetylmethionine
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Record name N-Acetylmethionine, DL-
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Record name N-Acetylmethionine
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Record name N-Acetyl-DL-methionine
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Record name Methionine, N-acetyl-
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Record name N-Acetyl-methionine
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Record name N-acetyl-DL-methionine
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Record name N-ACETYLMETHIONINE, DL-
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Synthesis routes and methods

Procedure details

Different quantities of D,L-methionine were dissolved in 100 ml acetic acid the solution warmed in an oil bath and 1.1 equivalence of acetic anhydride were added. After 5 minutes the components were concentrated under vacuum at 100° C. bath temperature. The content of N-Acetyl-D,L-methionyl-D,L-methionine (Ac-Met-Met) was determined by HPLC. the results of these experiments are set forth in the following table.
Quantity
0 (± 1) mol
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Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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